4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 188297-32-7
VCID: VC8250810
InChI: InChI=1S/C22H22O2/c1-13-9-19(10-14(2)21(13)23)17-5-7-18(8-6-17)20-11-15(3)22(24)16(4)12-20/h5-12,23-24H,1-4H3
SMILES: CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C
Molecular Formula: C22H22O2
Molecular Weight: 318.4 g/mol

4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol

CAS No.: 188297-32-7

Cat. No.: VC8250810

Molecular Formula: C22H22O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol - 188297-32-7

Specification

CAS No. 188297-32-7
Molecular Formula C22H22O2
Molecular Weight 318.4 g/mol
IUPAC Name 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol
Standard InChI InChI=1S/C22H22O2/c1-13-9-19(10-14(2)21(13)23)17-5-7-18(8-6-17)20-11-15(3)22(24)16(4)12-20/h5-12,23-24H,1-4H3
Standard InChI Key HKWOMTDPFWXIBN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C
Canonical SMILES CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol, reflects its symmetrical biphenyl structure. Two phenolic rings are connected via a para-phenyl linkage, each bearing hydroxyl groups at the 4-position and methyl groups at the 3,5-positions (Figure 1). The molecular formula is C22H22O2, with a molar mass of 318.4 g/mol. Spectroscopic data, including its SMILES string (CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C), confirm the substituent arrangement.

Physical Characteristics

The compound presents as a light yellow crystalline powder with a density of 1.12 g/cm³ . Its melting point ranges between 221.8°C and 225°C , while the estimated boiling point is 355°C . Solubility in water is limited (24 mg/L at 25°C) , but it dissolves moderately in organic solvents like dimethyl sulfoxide (DMSO) and methanol . The partition coefficient (logP) of 4.27 indicates lipophilicity, suggesting potential membrane permeability in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H22O2
Molar Mass318.4 g/mol
Melting Point221.8–225°C
Boiling Point355°C
Density1.12 g/cm³
Aqueous Solubility (25°C)24 mg/L
Partition Coefficient (logP)4.27

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to assemble the biphenyl framework. For example, reacting 3,5-dimethylphenol with a dihalogenated benzene precursor under palladium catalysis yields the target compound . Optimized conditions (e.g., 80°C, 12 hours) achieve yields exceeding 70% . Purification via recrystallization from ethanol ensures >98.5% purity .

Scalability and Challenges

Industrial production faces hurdles due to the compound’s low solubility and the need for stringent temperature control during exothermic reactions . Advances in continuous-flow reactors have mitigated these issues, enabling ton-scale manufacturing for polymer applications .

Applications in Material Science and Pharmaceuticals

Polymer Modifications

As a monomer, the compound enhances phenolic resins’ thermal stability. Incorporating it into epoxy resins elevates the glass transition temperature (Tg) by 15–20°C, crucial for electronics packaging . Its methyl groups hinder oxidative degradation, extending polymer lifespans in high-temperature environments .

Antioxidant Activity

The compound’s hydroxyl groups scavenge free radicals, making it effective in stabilizing lubricants and plastics. In polypropylene, concentrations as low as 0.1 wt% reduce oxidation rates by 40% .

Comparative Analysis with Related Compounds

Table 2: Comparison with 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol (CAS 2417-04-1)

Property4-[4-(4-Hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol3,3',5,5'-Tetramethyl-4,4'-biphenyldiol
Molecular FormulaC22H22O2C16H18O2
Molar Mass318.4 g/mol242.31 g/mol
Melting Point221.8–225°C222–225°C
Primary ApplicationPolymer modifiersAntioxidants
Solubility in DMSOHighModerate

The structural similarity between these compounds underscores the role of methyl group placement in altering solubility and application suitability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator